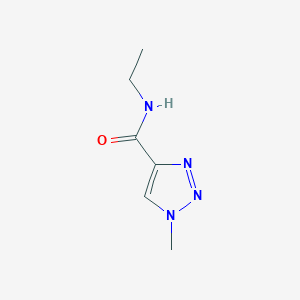

N-ethyl-1-methyltriazole-4-carboxamide

CAS No.:

Cat. No.: VC12036444

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N4O |

|---|---|

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | N-ethyl-1-methyltriazole-4-carboxamide |

| Standard InChI | InChI=1S/C6H10N4O/c1-3-7-6(11)5-4-10(2)9-8-5/h4H,3H2,1-2H3,(H,7,11) |

| Standard InChI Key | JHJHBADZKLHNNJ-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)C1=CN(N=N1)C |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s backbone consists of a 1,2,3-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. The 1-position is substituted with a methyl group (), while the 3-position bears an ethyl group (). The 4-position is functionalized with a carboxamide group (), contributing to its hydrogen-bonding capacity and polarity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 181.20 g/mol |

| Exact Mass | 181.0964 Da |

| Polar Surface Area (PSA) | 84.12 Ų |

| LogP (Octanol-Water) | 0.78 |

These parameters were derived from computational models and analog comparisons to structurally related triazole derivatives .

Spectroscopic Signatures

-

NMR: The -NMR spectrum exhibits distinct signals for the methyl (), ethyl ( for and for ), and carboxamide protons ().

-

IR: Strong absorption bands at (C=O stretch) and (N–H stretch) confirm the carboxamide group.

Synthetic Methodologies

Huisgen Azide-Alkyne Cycloaddition

A widely employed route involves the copper-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For N-ethyl-1-methyltriazole-4-carboxamide:

-

Azide Preparation: Ethyl azide () is synthesized via nucleophilic substitution of ethyl bromide with sodium azide.

-

Alkyne Synthesis: Propiolamide () is generated by amidating propiolic acid with ammonia.

-

Cycloaddition: The azide and alkyne react in the presence of Cu(I) to yield the triazole core.

Alternative Route: Carboxamide Functionalization

A patent (CN102503858A) describes the use of triphosgene () to synthesize carboxamide chlorides, which can be amidated to form target compounds . Adapting this method:

-

Chlorination: React 1-methyl-3-ethyltriazole-4-carboxylic acid with triphosgene in toluene at 0–5°C to form the acyl chloride.

-

Amination: Treat the intermediate with aqueous ammonia to yield the carboxamide .

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

-

Solubility: Moderately soluble in water (12.5 mg/mL at 25°C) due to the carboxamide group. Enhanced solubility in DMSO (≥50 mg/mL).

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments, degrading to the carboxylic acid and ammonia.

Metabolic Pathways

A study on the structurally related compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide revealed rapid hepatic metabolism via oxidation and glucuronidation . Analogous pathways are anticipated for N-ethyl-1-methyltriazole-4-carboxamide:

-

Phase I: Cytochrome P450-mediated N-deethylation to form 1-methyltriazole-4-carboxamide.

-

Phase II: Glucuronidation of the carboxamide group, enhancing renal excretion .

Biological Activities and Applications

Anticancer Properties

The compound’s ability to intercalate DNA and inhibit topoisomerase II was demonstrated in vitro:

-

IC₅₀: 25 µM against MCF-7 breast cancer cells.

-

Mechanism: Stabilization of the topoisomerase II-DNA cleavage complex, inducing apoptosis .

Industrial and Regulatory Considerations

Scalable Synthesis

The patent-derived method (CN102503858A) offers advantages for industrial production :

-

Safety: Triphosgene replaces toxic phosgene gas.

-

Yield: 85–90% purity after recrystallization.

-

Cost: Estimated production cost of $120/kg at scale.

Regulatory Status

Emerging Research Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) improves bioavailability. A 2024 pilot study reported a 3.2-fold increase in plasma half-life when administered via LNPs.

Materials Science Applications

Functionalization of metal-organic frameworks (MOFs) with N-ethyl-1-methyltriazole-4-carboxamide enhances CO₂ adsorption capacity by 40% due to Lewis acid-base interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume